molecular formula C11H21NO2 B14726461 5-Butyl-5-ethyl-3-methyl-1,3-oxazinan-2-one CAS No. 5452-82-4

5-Butyl-5-ethyl-3-methyl-1,3-oxazinan-2-one

Cat. No.: B14726461
CAS No.: 5452-82-4
M. Wt: 199.29 g/mol
InChI Key: VONIYWDZTQIGRU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-ethyl-3-methyl-1,3-oxazinan-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst. This reaction proceeds under metal-free conditions and uses methanol as the solvent, resulting in good yields .

Another method involves the use of carbonate chemistry, where 3-amino-1-propanols react with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD). This reaction is carried out in neat conditions, with ethylene carbonate acting both as a solvent and reagent .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and environmentally friendly processes. The use of silica-supported HClO4 and carbonate chemistry are both suitable for large-scale production due to their high yields and eco-friendly nature .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-ethyl-3-methyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazinanones, cyclic amines, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-Butyl-5-ethyl-3-methyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antibacterial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3-oxazinan-2-one
  • 5-Ethyl-1,3-oxazinan-2-one
  • 5-Butyl-1,3-oxazinan-2-one

Uniqueness

5-Butyl-5-ethyl-3-methyl-1,3-oxazinan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and enhanced biological activity, making it a valuable compound for various applications .

Properties

CAS No.

5452-82-4

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

5-butyl-5-ethyl-3-methyl-1,3-oxazinan-2-one

InChI

InChI=1S/C11H21NO2/c1-4-6-7-11(5-2)8-12(3)10(13)14-9-11/h4-9H2,1-3H3

InChI Key

VONIYWDZTQIGRU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CN(C(=O)OC1)C)CC

Origin of Product

United States

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